
4-(3-Fluorophenyl)-3-methylbutanoic acid
Übersicht
Beschreibung
“4-(3-Fluorophenyl)-3-methylbutanoic acid” is a chemical compound that contains a fluorophenyl group, a methyl group, and a carboxylic acid group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of “this compound” can be predicted based on its name. It likely contains a butanoic acid backbone with a methyl group on the third carbon and a fluorophenyl group on the fourth carbon .Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by the functional groups present in the molecule. For instance, the carboxylic acid group is typically reactive and can undergo various reactions such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, the presence of the polar carboxylic acid group could make this compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of Calcium Antagonists 4-(3-Fluorophenyl)-3-methylbutanoic acid has been utilized in the synthesis of calcium antagonists. For instance, it played a key role in the synthesis of mibefradil, a new type of calcium antagonist, through asymmetric hydrogenation processes (Crameri et al., 1997).
Development of Liquid Crystals This compound has applications in the development of nematic and smectic liquid crystals. Its derivatives were studied for their thermal and electro-optical properties, which are crucial in liquid crystal technology (Jankowiak et al., 2008).
Enantioselective Synthesis It has been used in the enantioselective synthesis of various amino acids, demonstrating its importance in the field of stereochemistry (Laue et al., 2000).
Optical Resolution Studies The compound has been a subject of optical resolution studies, particularly in understanding its stereochemistry and applications in the synthesis of optically active intermediates (Nohira et al., 1986).
PET Imaging Agent Development Derivatives of this compound have been explored as potential PET imaging agents for tumor detection, highlighting its relevance in medical imaging and diagnostics (Qiao et al., 2009).
Synthesis of Pharmaceutical Intermediates Its derivatives have been synthesized as key intermediates in the production of various pharmaceuticals, illustrating its role in drug development (Bulej et al., 2004).
Fluorescent pH Probe Development The compound has been used in the development of ratiometric fluorescent pH probes for strong-acidity detection in living cells, contributing to advancements in biological imaging (Nan et al., 2015).
Inactivator of GABA Transaminase It has been synthesized as an inactivator of GABA transaminase, which is significant in the study of neurochemistry and potential therapeutic applications (Mathew et al., 1985).
Eigenschaften
IUPAC Name |
4-(3-fluorophenyl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(6-11(13)14)5-9-3-2-4-10(12)7-9/h2-4,7-8H,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEXALRDBDWCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



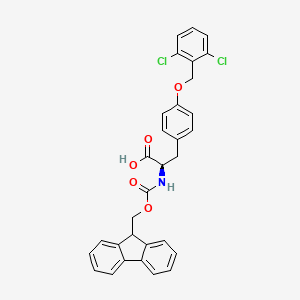

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)
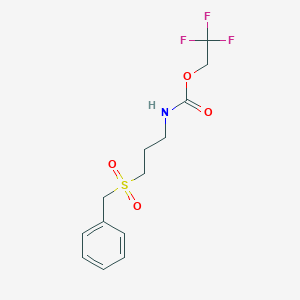

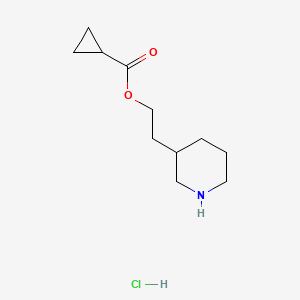
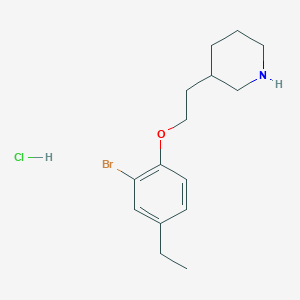

![3-{[(3-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1442788.png)
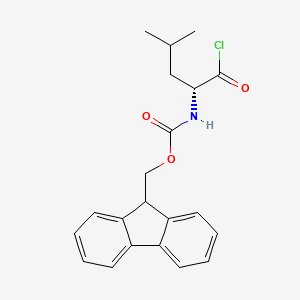
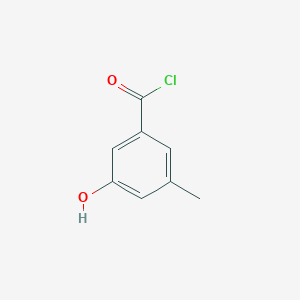

![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1442794.png)
![3-[2-(4-Hydroxyphenyl)ethenyl]phenol](/img/structure/B1442796.png)